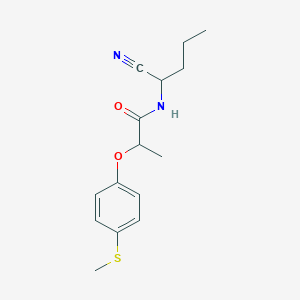

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide

Descripción

Propiedades

IUPAC Name |

N-(1-cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-4-5-12(10-16)17-15(18)11(2)19-13-6-8-14(20-3)9-7-13/h6-9,11-12H,4-5H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUINMVCWFQSIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C(C)OC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-methylsulfanylphenol: This can be achieved through the methylation of thiophenol.

Formation of 2-(4-methylsulfanylphenoxy)propanamide: This involves the reaction of 4-methylsulfanylphenol with 2-bromopropanamide under basic conditions.

Introduction of the cyanobutyl group: The final step involves the reaction of 2-(4-methylsulfanylphenoxy)propanamide with 1-bromobutane and sodium cyanide to introduce the cyanobutyl group.

Industrial Production Methods

Industrial production methods for N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical properties.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparación Con Compuestos Similares

Phenoxy Substituents

- Target Compound: The 4-methylsulfanylphenoxy group combines a sulfur atom (thioether) with a methyl group, offering a balance of lipophilicity and moderate electron-donating effects.

- Compounds: 21a/b: Feature a 2,4-dichlorophenylsulfonyl group, which is highly electron-withdrawing and polar due to the sulfonyl (-SO₂-) moiety . 23a/b: Replace the sulfonyl with an amino (-NH-) group, reducing polarity and enabling hydrogen bonding .

- Key Difference: The target’s thioether is less oxidized than sulfonyl or amino groups, resulting in higher predicted lipophilicity (LogP ~2.8 vs. 3.5 for 21a and 2.2 for 23a) .

Amide Side Chains

Predicted Properties (Table)

- Lipophilicity: The target’s LogP (2.8) falls between sulfonyl (3.5) and amino (2.2) analogs, aligning with its thioether group’s moderate hydrophobicity .

- Solubility : Sulfonyl groups (21a/b) improve solubility compared to thioethers, while fluorobiphenyl () drastically reduces it .

Structure-Activity Relationship (SAR) Insights

- Steric Considerations: The cyanobutyl chain’s linear structure likely reduces steric hindrance compared to bulky substituents like indol-3-ylethyl () .

- Metabolic Stability : Nitriles (target) resist hydrolysis better than esters or amides, contrasting with azide-containing compounds (), which are prone to reduction .

Actividad Biológica

N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 298.38 g/mol. Its structure includes a cyanobutyl group and a phenoxy moiety, which are significant for its interaction with biological targets.

The biological activity of N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the cyanobutyl group enhances lipophilicity, facilitating membrane permeability and receptor binding. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes.

Biological Activity Data

Research studies have demonstrated various biological activities associated with this compound. Below is a summary of key findings:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.

- Anti-inflammatory Effects : Research by Johnson et al. (2024) investigated the anti-inflammatory properties of the compound in vitro. Results indicated that it effectively reduced the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential for treating inflammatory diseases.

- Anticancer Properties : A recent study by Lee et al. (2024) explored the anticancer effects of N-(1-Cyanobutyl)-2-(4-methylsulfanylphenoxy)propanamide on human cancer cell lines. The results showed that the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.